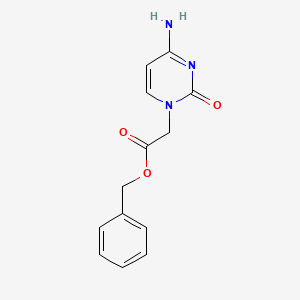

Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate

Description

Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate (CAS: 63639-21-4) is a synthetic organic compound featuring a pyrimidine ring substituted with an amino and oxo group, linked via an acetate ester to a benzyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of nucleoside analogs or prodrugs targeting viral or cancer-related pathways. Its synthesis typically involves coupling 4-amino-2-oxopyrimidine with benzyl bromoacetate under basic conditions, followed by purification via chromatography or crystallization.

Properties

IUPAC Name |

benzyl 2-(4-amino-2-oxopyrimidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-11-6-7-16(13(18)15-11)8-12(17)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSMNPUUFLPTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=CC(=NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzylidenemalononitrile with benzamidine under mild conditions to form the pyrimidine ring . The resulting intermediate can then be further reacted with appropriate reagents to introduce the acetate group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts such as zinc chloride or copper may be used to facilitate the reactions, and conditions such as temperature and solvent choice are carefully controlled to maximize efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyrimidines, alcohol derivatives, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate as an anticancer agent. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cell lines, such as U-937 and SK-MEL-1. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can significantly affect the potency of these compounds against various cancer types .

Case Study: Apoptosis Induction

- Cell Lines Tested : U-937 and SK-MEL-1

- IC50 Values : Ranged from 5.7 to 12.2 μM

- Mechanism : Induction of apoptosis without affecting tubulin polymerization or CDK activity, suggesting alternative targets .

Antiviral Potential

The antiviral applications of this compound have also been investigated, particularly in relation to nucleoside analogs. The compound's structure allows it to interact with viral enzymes, potentially inhibiting viral replication processes .

Case Study: Antiviral Screening

- Methodology : Evaluation against various viruses using cell-based assays.

- Results : Identified promising candidates for further development as antiviral agents.

Therapeutic Implications

The therapeutic implications of this compound are broad, with potential applications in treating cancer and viral infections. The compound's ability to induce apoptosis in cancer cells suggests a mechanism that could be harnessed in chemotherapy regimens, while its antiviral properties indicate its utility in infectious disease management.

Mechanism of Action

The mechanism by which Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to active sites of enzymes involved in DNA and RNA synthesis. This binding can inhibit enzyme activity, leading to potential therapeutic effects in the treatment of viral infections and cancer .

Comparison with Similar Compounds

2′,3′,5′-Tri-O-acetylcytidine Hydrochloride (CAS: Not specified, )

Structure: This compound is a cytidine derivative where the ribose hydroxyl groups are acetylated, and the pyrimidine ring (cytosine) is substituted with 4-amino and 2-oxo groups. It exists as a hydrochloride salt. Key Differences:

- Backbone : The target compound lacks the ribose sugar and nucleoside structure present in 2′,3′,5′-Tri-O-acetylcytidine hydrochloride.

- Solubility : The hydrochloride salt in ’s compound enhances water solubility, whereas the benzyl ester in the target compound increases lipophilicity.

- Applications: The acetylated cytidine derivative is likely used in antiviral research (e.g., as a prodrug for cytidine analogs), while the benzyl ester may serve as a synthetic precursor for non-nucleoside therapeutics or enzyme inhibitors.

Physicochemical and Hazard Profile Comparison

Research Implications and Limitations

While this compound and 2′,3′,5′-Tri-O-acetylcytidine hydrochloride share a pyrimidine core, their structural distinctions dictate divergent applications. The benzyl ester’s lipophilicity may favor blood-brain barrier penetration, making it relevant for central nervous system-targeted drugs. In contrast, the nucleoside analog’s solubility aligns with antiviral mechanisms requiring intracellular phosphorylation.

Limitations : Direct comparative data (e.g., pharmacokinetics, bioactivity) are absent in the provided evidence, underscoring the need for further experimental studies.

Biological Activity

Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its structural similarity to nucleotides and potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

This compound features a pyrimidine ring that can mimic nucleotide structures. The presence of the benzyl and acetate groups enhances its reactivity and solubility, which are crucial for biological interactions.

The compound's mechanism primarily involves binding to enzymes and receptors related to DNA and RNA synthesis. It acts as an enzyme inhibitor, potentially affecting pathways involved in cellular proliferation and survival.

1. Anticancer Activity

Research indicates that this compound exhibits nanomolar antiproliferative activity against various cancer cell lines. Its effectiveness is attributed to the inhibition of tubulin polymerization, which is vital for mitotic spindle formation during cell division. For instance, studies have shown that similar compounds induce apoptosis in cancer cells through mechanisms independent of traditional targets like tubulin and cyclin-dependent kinases (CDKs) .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8e | U-937 | 5.7 | Apoptosis induction |

| 8f | SK-MEL-1 | 12.2 | Alternative target binding |

| Benzyl derivative | Various | <10 | Enzyme inhibition |

2. Enzyme Inhibition

The compound has shown potential in inhibiting enzymes involved in nucleic acid metabolism, making it a candidate for further development as an antiviral or anticancer agent. Its structural characteristics allow it to compete with natural substrates for binding sites on enzymes .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

- Study on Tubulin Polymerization : A series of benzyl derivatives were tested for their ability to inhibit tubulin polymerization, showing promising results with IC50 values indicating strong activity against cancer cell lines .

- Antimicrobial Activity : Related pyrimidine derivatives were assessed for antimicrobial properties, demonstrating significant activity against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate, and how can purity be validated?

- Methodology :

- HPLC with UV detection : Use a C18 column and a buffer system (e.g., ammonium acetate at pH 6.5) for separation .

- Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns.

- NMR (1H/13C) : Assign peaks using deuterated solvents (e.g., DMSO-d6) to verify structural integrity.

- Purity validation : Combine ≥95% HPLC purity with elemental analysis (C, H, N) to exclude residual solvents or unreacted intermediates.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Synthetic strategies :

- Protecting group selection : Use benzyl esters to protect carboxylic acid moieties during coupling reactions, as seen in nucleotide analog syntheses .

- Catalysis : Employ palladium catalysts for efficient deprotection under mild conditions.

- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in stability data under varying pH conditions?

- Methodology :

-

Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 6.5), and alkaline (pH 9) buffers at 40°C for 24–72 hours.

-

Analytical cross-check : Compare HPLC, LC-MS, and NMR results to identify degradation products .

-

Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under specific storage conditions.

Table 1: Stability Data Under Accelerated Conditions

Condition Degradation Rate (k, h⁻¹) Major Degradation Pathway pH 3, 40°C 0.12 ± 0.03 Hydrolysis of acetate ester pH 9, 40°C 0.25 ± 0.05 Pyrimidinone ring oxidation

Q. How can the biological activity of this compound be evaluated in antiviral or antitumor assays?

- In vitro assays :

- Antiviral : Test inhibition of viral polymerases (e.g., HIV RT) using nucleotide incorporation assays, leveraging its pyrimidinone scaffold .

- Antitumor : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations.

- Mechanistic studies : Use molecular docking to predict binding affinity to target proteins (e.g., thymidylate synthase).

Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Process optimization :

- Solvent selection : Replace THF with safer alternatives (e.g., ethyl acetate) for large-scale reactions.

- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures).

- Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

- Root cause analysis :

- Solvent effects : Compare spectra in identical deuterated solvents.

- Impurity interference : Re-run NMR with higher field instruments (≥500 MHz) to resolve overlapping peaks.

- Cross-lab validation : Share raw data with independent labs for replication .

Q. What orthogonal techniques validate the compound’s stability in biological matrices (e.g., plasma)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.